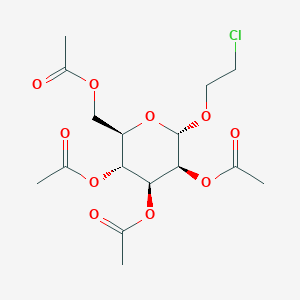

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside

Descripción

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside is a glycoside derivative where the mannose core is fully acetylated at positions 2, 3, 4, and 6, with a 2-chloroethyl aglycone. This compound is pivotal in biomedical research, particularly for studying aberrant protein glycosylation in diseases such as cancer, autoimmune disorders, and neurodegenerative conditions . Its structure (C₁₆H₂₃ClO₁₀) features chloroethyl functionality, which enhances its reactivity in conjugation reactions for drug development.

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFSGFSMIWNIIA-OWYFMNJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCCl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

.

Mode of Action

Biochemical Pathways

Pharmacokinetics

. , which could potentially influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

, it can be inferred that the compound may have a significant impact on the progression of these diseases.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside. . . These precautions suggest that the compound’s action and efficacy could be influenced by its storage and handling conditions.

Análisis Bioquímico

Biochemical Properties

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside plays a crucial role in biochemical reactions, particularly in the synthesis of glycosides. It interacts with various enzymes and proteins involved in glycosylation processes. For instance, it is used as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to specific acceptor molecules. This interaction is essential for the formation of glycosidic bonds, which are critical in the structure and function of glycoproteins and glycolipids.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the glycosylation patterns of cell surface proteins, affecting cell-cell communication and signal transduction. Additionally, changes in glycosylation can impact gene expression by modifying the stability and localization of glycoproteins involved in transcriptional regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes involved in glycosylation, depending on the context. For instance, it may inhibit glycosidases, enzymes that hydrolyze glycosidic bonds, thereby preventing the degradation of glycosylated proteins. Conversely, it can activate glycosyltransferases, promoting the synthesis of glycosidic bonds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating glycosylation processes without causing significant toxicity. At high doses, it can induce toxic or adverse effects, such as cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the metabolic flux and levels of metabolites involved in glycosylation. These interactions are crucial for maintaining the balance of glycosylated molecules within cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s localization and accumulation in target cells, ensuring its availability for biochemical reactions. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the Golgi apparatus, where glycosylation processes predominantly occur. This localization is critical for its role in modulating glycosylation and influencing cellular function.

Actividad Biológica

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside (CAS Number: 849420-02-6) is a carbohydrate derivative that has garnered attention for its potential biological activities. This compound is characterized by its ability to act as a glycosylation agent, which facilitates the modification of glycoproteins and glycolipids. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C16H23ClO10

- Molecular Weight : 362.10 g/mol

- CAS Number : 849420-02-6

The biological activity of 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside primarily involves its role as a glycosylation agent. It is capable of modifying the structure of glycoproteins and glycolipids through glycosidic bond formation. This modification can influence various biological processes such as cell signaling, immune response, and pathogen recognition.

Antiviral Activity

Recent studies have indicated that derivatives of mannopyranosides exhibit antiviral properties. For instance, compounds similar to 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside have been evaluated for their effectiveness against viruses like influenza. In vitro tests demonstrated that certain mannopyranoside derivatives showed low cytotoxicity while maintaining antiviral activity against specific viral strains .

Anticancer Properties

Research has suggested potential anticancer effects associated with mannopyranoside derivatives. The introduction of chloroethyl groups in carbohydrate structures has been linked to increased cytotoxicity against cancer cells. Studies indicate that these compounds may induce apoptosis in tumor cells through specific signaling pathways .

Case Studies

-

Antiviral Evaluation :

- A study evaluated various mannopyranoside derivatives for their antiviral efficacy against the influenza A virus. The results showed that certain derivatives exhibited significant activity with low cytotoxicity levels (CC50 values above 300 µg/mL) and selective indices indicating their potential as therapeutic agents .

-

Anticancer Activity :

- In another study focusing on the anticancer properties of carbohydrate derivatives, 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside was tested alongside other compounds. The results indicated that this compound could effectively inhibit the growth of specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Research Findings Summary

Aplicaciones Científicas De Investigación

Glycosylation Reactions

2-Chloroethyl-2,3,4,6-tetra-O-acetyl-A-D-mannopyranoside serves as a glycosyl donor in synthetic chemistry. It can be used to introduce mannose residues into various biomolecules, aiding in the study of carbohydrate-protein interactions and the synthesis of glycosylated compounds. This application is particularly relevant in the development of glycoprotein-based therapeutics and vaccines .

Biochemical Modifications

The compound is utilized to modify existing glycoproteins and glycolipids. By attaching mannose units, researchers can enhance the biological activity or stability of these molecules. This is crucial for understanding the role of carbohydrates in biological processes and for developing drugs that mimic natural glycoproteins .

Pharmaceutical Development

In pharmaceutical research, this compound is employed to create novel drug candidates. Its ability to modify drug molecules can lead to improved pharmacokinetics and bioavailability. This is particularly beneficial in designing targeted therapies that require specific carbohydrate modifications for enhanced efficacy .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of mannopyranosides are heavily influenced by their aglycone substituents. Below is a comparison of key derivatives:

Key Observations:

- Chloroethyl vs. Azidoethyl : The chloroethyl group offers electrophilic reactivity for nucleophilic substitutions, whereas azidoethyl groups enable bioorthogonal click chemistry .

- Aromatic Aglycones (e.g., Methoxyphenyl, Nitrophenyl) : These enhance stability and enable spectrophotometric detection in enzyme assays due to chromophoric properties .

- Methylumbelliferyl : Provides fluorescence, making it ideal for real-time enzymatic activity monitoring .

a) Enzymatic Hydrolysis

Allyl and azidopropyl derivatives (e.g., ) are synthesized via enzymatic deacetylation using CRL-OC-AG lipase, achieving ~80% yield. This method is selective for the 6-O-acetyl group, preserving other acetyl protections .

b) Thioglycoside Formation

Compounds like (4-Methylphenyl)- and Ethyl-thiomannosides () are synthesized using BF₃·OEt₂ as a catalyst, enabling efficient glycosidic bond formation at low temperatures (−70°C to RT) .

c) Coupling Reactions

4-Nitrophenyl derivatives () are prepared via glycosyl donor coupling (e.g., trichloroacetimidates) with acceptors like 1,2,3,4-tetra-O-acetyl-mannose, yielding disaccharides in ~87% efficiency .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | Solubility | Stability |

|---|---|---|---|

| 2-Chloroethyl-... | 427.83 (HCl salt)* | Organic solvents | Sensitive to hydrolysis |

| 4-Methoxyphenyl-... | 454.42 | DCM, MeOH | Stable at RT |

| 4-Nitrophenyl-... | 631.54 | Chloroform, EtOAc | Light-sensitive |

| Methylumbelliferyl-... | 506.46 | DMSO, DMF | Fluorescence-stable |

*Note: Molecular weight discrepancies may arise from salt forms (e.g., hydrochloride).

Métodos De Preparación

Starting Materials

- 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate : A commonly used glycosyl donor, prepared by acetylation of D-mannopyranose followed by conversion to the trichloroacetimidate derivative.

- 2-Chloroethanol : The glycosyl acceptor providing the 2-chloroethyl aglycon.

- Boron trifluoride diethyl etherate (BF3·OEt2) : A Lewis acid catalyst to promote glycosylation.

- Dichloromethane (DCM) : Solvent.

- Molecular sieves : To maintain anhydrous conditions.

Reaction Conditions

- The glycosylation is performed at low temperature, typically at -78°C, to control stereoselectivity and suppress side reactions.

- The reaction time is approximately 1 hour.

- Molecular sieves are used to ensure the absence of moisture, which could hydrolyze reactive intermediates.

Reaction Mechanism

- Activation of the trichloroacetimidate donor by BF3·OEt2 generates an oxocarbenium ion intermediate.

- The 2-chloroethanol nucleophile attacks this activated donor, leading to the formation of the glycosidic bond.

- The reaction yields the 2-chloroethyl glycoside with acetyl protecting groups intact on the mannose ring.

Yield and Purification

- The reported yield for this glycosylation is approximately 71.5%.

- Purification is commonly achieved by chromatographic techniques to isolate the pure tetra-O-acetylated product.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Glycosyl Donor | 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate |

| Glycosyl Acceptor | 2-Chloroethanol |

| Catalyst | Boron trifluoride diethyl etherate (BF3·OEt2) |

| Solvent | Dichloromethane (DCM) |

| Temperature | -78°C |

| Reaction Time | 1 hour |

| Use of Molecular Sieves | Yes (to maintain anhydrous conditions) |

| Yield | ~71.5% |

| Purification Method | Chromatography |

Research Findings and Notes

- The use of BF3·OEt2 as a Lewis acid catalyst is critical for efficient activation of the glycosyl donor and achieving high stereoselectivity favoring the α-anomeric configuration.

- Low temperature (-78°C) is essential to minimize side reactions and control the stereochemical outcome.

- Molecular sieves are necessary to prevent hydrolysis of the sensitive trichloroacetimidate intermediate.

- The acetyl protecting groups on the mannose moiety remain intact during glycosylation, allowing for further downstream functionalization or deprotection steps.

- This method is referenced in carbohydrate chemistry literature, including a detailed experimental procedure reported by Zhao et al. in Carbohydrate Research (2009).

Additional Context from Related Research

- The glycosylation approach using trichloroacetimidate donors is a well-established method in carbohydrate synthesis, enabling efficient and stereoselective formation of glycosidic bonds.

- Alternative glycosyl donors (e.g., thioglycosides) and other catalysts have been explored for similar mannopyranoside derivatives, but the BF3·OEt2-mediated trichloroacetimidate method remains a gold standard for this compound.

- The preparation of linker-equipped mannosyl oligomers often employs similar acetylated intermediates, highlighting the versatility of this synthetic step in complex oligosaccharide assembly.

Q & A

Q. What are the common synthetic routes for 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside?

- Methodological Answer : The synthesis typically involves protection of hydroxyl groups via acetylation (e.g., using acetic anhydride-pyridine, yielding 93% in a 20 mL reaction ), followed by introduction of the chloroethyl group. Glycosylation steps may employ ZnCl₂ catalysis in toluene (80°C, 2 hours, 50% yield) or N-iodosuccinimide (NIS)/AgOTf for stereocontrol . Key intermediates are purified via silica chromatography or recrystallization (e.g., ethanol for crystallization ).

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) identifies acetyl and chloroethyl group positions . Mass spectrometry (ESI-MS) confirms molecular ions (e.g., [M + Na]⁺ with <1 ppm error ). X-ray crystallography resolves absolute stereochemistry, with parameters like orthorhombic lattice (a = 8.6218 Å, b = 15.2945 Å, c = 17.5449 Å) .

Advanced Research Questions

Q. How can low yields in glycosylation steps be addressed during synthesis?

- Methodological Answer : Optimize catalyst systems : ZnCl₂ enhances allylation efficiency (50% yield ), while molecular sieves (4 Å) improve moisture-sensitive reactions . Adjust reaction time/temperature (e.g., −30°C for NIS/AgOTf activation ). Monitor reaction progress via TLC and use high-purity solvents (e.g., DCM under argon ).

Q. What analytical methods resolve stereochemical ambiguities in the mannopyranoside ring?

Q. How does 2-Chloroethyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside function in glycoconjugate synthesis?

- Methodological Answer : The chloroethyl group acts as a leaving group in nucleophilic substitutions, enabling conjugation to proteins or lipids . For example, ethylidene derivatives direct regioselective glycosylation in vaccine development . Deprotection via Pd(OH)₂/HCl removes acetyl groups while retaining the glycosidic bond .

Contradictions and Troubleshooting

- Contradiction : Varying glycosylation yields (45–93%) across methods .

Resolution : Optimize protecting group strategies (e.g., benzyl vs. acetyl ) and catalyst loading. - Contradiction : Discrepancies in ESI-MS vs. calculated masses.

Resolution : Use internal standards (e.g., sodium trifluoroacetate) for calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.